molecular formula C21H13N3O3 B12364514 Pim-1 kinase inhibitor 10

Pim-1 kinase inhibitor 10

Cat. No.: B12364514
M. Wt: 355.3 g/mol
InChI Key: YCYDIDYCFSCRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pim-1 kinase inhibitor 10 is a compound designed to inhibit the activity of Pim-1 kinase, an enzyme involved in various cellular processes such as cell survival, proliferation, and resistance to apoptosis. Pim-1 kinase is a serine/threonine kinase that plays a critical role in the biology of different kinds of cancer, including prostate cancer and leukemia .

Chemical Reactions Analysis

Types of Reactions

Pim-1 kinase inhibitors undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Pim-1 kinase inhibitors can lead to the formation of oxo-indole alkaloids .

Comparison with Similar Compounds

Pim-1 kinase inhibitor 10 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and inhibitory activity against Pim-1 kinase, making it a valuable tool in the study and treatment of cancers associated with Pim-1 kinase overexpression.

Properties

Molecular Formula

C21H13N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2-oxo-4-(2-oxo-1H-quinolin-3-yl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27)

InChI Key

YCYDIDYCFSCRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.